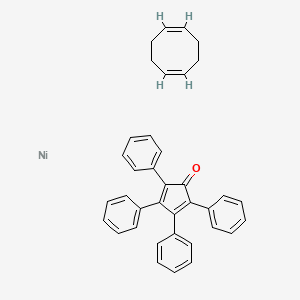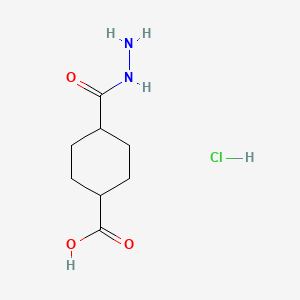![molecular formula C10H18ClF2NO B6608386 {10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride CAS No. 2839144-52-2](/img/structure/B6608386.png)
{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{10,10-difluoro-8-azabicyclo[431]decan-1-yl}methanol hydrochloride is a synthetic compound with a unique bicyclic structure It is characterized by the presence of fluorine atoms and a nitrogen-containing azabicyclo framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclo framework, introduction of fluorine atoms, and subsequent functionalization to obtain the final product. Common reagents used in these steps include fluorinating agents, reducing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to an alcohol.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting the central nervous system.
Biology: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding studies.
Industry: Utilization in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of {10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making this compound a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
- {10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol
- {10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol acetate
Uniqueness
The unique structural features of {10,10-difluoro-8-azabicyclo[431]decan-1-yl}methanol hydrochloride, such as the presence of fluorine atoms and the azabicyclo framework, distinguish it from similar compounds
特性
IUPAC Name |
(10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO.ClH/c11-10(12)8-3-1-2-4-9(10,7-14)6-13-5-8;/h8,13-14H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNWJNMQGWYHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNCC(C1)C2(F)F)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
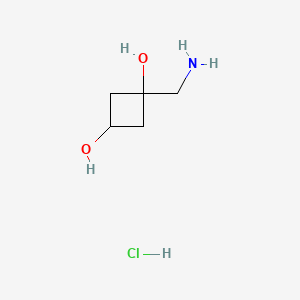
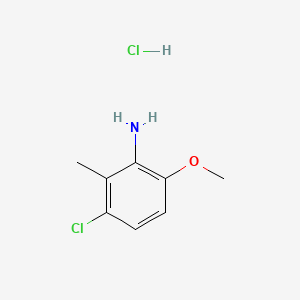
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate](/img/structure/B6608351.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)
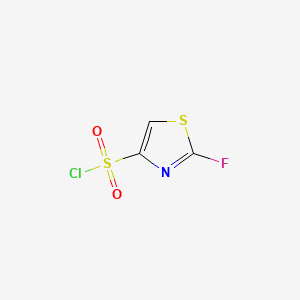
![Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608367.png)
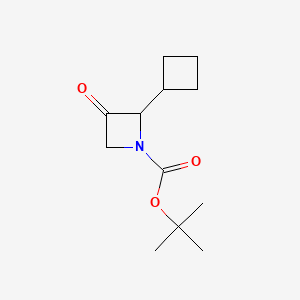
![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamidehydrochloride](/img/structure/B6608391.png)
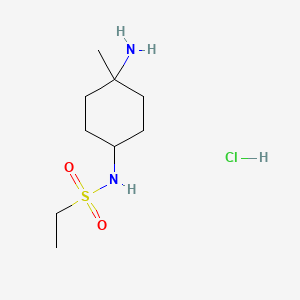

![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)
